2-[(4-bromophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

Catalog No.
S3324613
CAS No.
339013-79-5
M.F
C11H7BrF3N3OS2
M. Wt
398.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(4-bromophenyl)sulfanyl]-N-[5-(trifluoromethyl)...

CAS Number

339013-79-5

Product Name

2-[(4-bromophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

IUPAC Name

2-(4-bromophenyl)sulfanyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

Molecular Formula

C11H7BrF3N3OS2

Molecular Weight

398.2 g/mol

InChI

InChI=1S/C11H7BrF3N3OS2/c12-6-1-3-7(4-2-6)20-5-8(19)16-10-18-17-9(21-10)11(13,14)15/h1-4H,5H2,(H,16,18,19)

InChI Key

BIWFZNSDSNKBKG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1SCC(=O)NC2=NN=C(S2)C(F)(F)F)Br

Canonical SMILES

C1=CC(=CC=C1SCC(=O)NC2=NN=C(S2)C(F)(F)F)Br

Current Research Availability

There is limited information currently available on the specific scientific research applications of 2-[(4-bromophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide. No published studies were found directly referencing this compound in scientific databases.

Potential Research Areas

  • 1,3,4-Thiadiazole ring: This five-membered heterocyclic ring is known for its diverse biological activities, including antibacterial and antifungal properties .
  • Trifluoromethyl group (CF3): This group can enhance the binding affinity of a molecule to a target protein .
  • Sulfanamide linkage: This functional group can participate in hydrogen bonding interactions, potentially influencing the molecule's interaction with biological targets .

XLogP3

3.7

Dates

Modify: 2023-08-19

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